2-Isothiocyanato-2-(3-phenoxyphenyl)acetic acid
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Overview
Description
2-Isothiocyanato-2-(3-phenoxyphenyl)acetic acid is an organic compound that features both an isothiocyanate group and a phenoxyphenyl group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-2-(3-phenoxyphenyl)acetic acid typically involves the reaction of 3-phenoxyphenylacetic acid with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or dimethylformamide, and the reaction is often catalyzed by bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents is optimized to minimize costs and environmental impact while maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-2-(3-phenoxyphenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The phenoxyphenyl group can undergo oxidation to form quinones or reduction to form hydroquinones.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution Products: Ureas, thioureas, and carbamates.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Scientific Research Applications
2-Isothiocyanato-2-(3-phenoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive isothiocyanate group.
Mechanism of Action
The mechanism by which 2-Isothiocyanato-2-(3-phenoxyphenyl)acetic acid exerts its effects often involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds with proteins, altering their function. The phenoxyphenyl group may also contribute to the compound’s activity by interacting with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
3-Phenoxyphenylacetic acid: Lacks the isothiocyanate group, making it less reactive in certain types of chemical reactions.
Phenyl isothiocyanate: Contains the isothiocyanate group but lacks the phenoxyphenyl moiety, affecting its overall reactivity and application profile.
2-Isothiocyanatoacetic acid: Similar in structure but lacks the phenoxyphenyl group, leading to different chemical and biological properties.
Uniqueness
2-Isothiocyanato-2-(3-phenoxyphenyl)acetic acid is unique due to the combination of the isothiocyanate and phenoxyphenyl groups, which confer distinct reactivity and potential applications. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H11NO3S |
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Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-isothiocyanato-2-(3-phenoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H11NO3S/c17-15(18)14(16-10-20)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,14H,(H,17,18) |
InChI Key |
LYQNIXSFOFUFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)N=C=S |
Origin of Product |
United States |
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